Bis(trimethylsilyl) azelaate

Description

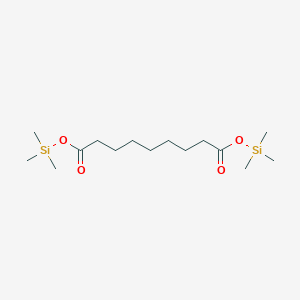

Structure

3D Structure

Properties

CAS No. |

17906-08-0 |

|---|---|

Molecular Formula |

C15H32O4Si2 |

Molecular Weight |

332.58 g/mol |

IUPAC Name |

bis(trimethylsilyl) nonanedioate |

InChI |

InChI=1S/C15H32O4Si2/c1-20(2,3)18-14(16)12-10-8-7-9-11-13-15(17)19-21(4,5)6/h7-13H2,1-6H3 |

InChI Key |

UGESQDAUQLNVHU-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C |

Synonyms |

Nonanedioic acid bis(trimethylsilyl) ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bis(trimethylsilyl) azelaate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl) azelaate, also known by its IUPAC name bis(trimethylsilyl) nonanedioate, is the trimethylsilyl ester derivative of azelaic acid.[1] Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley.[2] It is utilized in various industrial applications, including the synthesis of polymers and plasticizers, and is an active ingredient in dermatological formulations for treating conditions such as acne and rosacea. The silylation of azelaic acid to form this compound is primarily performed to increase its volatility and thermal stability for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.[3] However, it is important to note that this compound is reported to be chemically unstable, degrading within a few hours, which limits the availability of extensive data on its physical and chemical properties.[3]

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂O₄Si₂ | PubChem[1] |

| Molecular Weight | 332.58 g/mol | PubChem[1] |

| IUPAC Name | bis(trimethylsilyl) nonanedioate | PubChem[1] |

| CAS Number | 17906-08-0 | PubChem[1] |

| Synonyms | Bis(trimethylsilyl) nonanedioate, Nonanedioic acid bis(trimethylsilyl) ester, Azelaic acid diTMS | PubChem[1] |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Refractive Index | Data not available | - |

| Solubility | Data not available | Cheméo[4] |

| Chemical Stability | Unstable, degrades within a few hours | Journal of Chromatography A[3] |

Experimental Protocols

Synthesis of this compound for Analytical Purposes

The synthesis of this compound is typically performed in-situ as a derivatization step immediately prior to chromatographic analysis. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS).

Objective: To prepare a volatile derivative of azelaic acid for GC-MS analysis.

Materials:

-

Azelaic acid standard

-

Silylating agent (e.g., BSTFA + 1% TMCS, or MSTFA)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

-

Reaction vial with a screw cap and septum

-

Heating block or oven

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Accurately weigh 1-10 mg of azelaic acid into a clean, dry reaction vial.[5]

-

If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of dry nitrogen gas.[5]

-

Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS) and 50 µL of an anhydrous solvent like pyridine to the vial.[6][7] A molar excess of the silylating agent is crucial for complete derivatization.[8]

-

Securely cap the vial and vortex for 10 seconds.[6]

-

Heat the mixture at 60-70°C for 30-60 minutes to facilitate the reaction.[6][9]

-

After cooling to room temperature, the sample is ready for injection into the GC-MS system.[6]

Diagram 1: Experimental Workflow for Silylation of Azelaic Acid

Caption: Workflow for the silylation of azelaic acid for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis of this compound is performed using a GC-MS system to separate it from other components and identify it based on its mass spectrum.

Typical GC-MS Parameters:

-

Column: A non-polar or semi-polar capillary column, such as a CP-Sil 8 CB or equivalent, is suitable for separating silylated organic acids.[9]

-

Injector Temperature: Typically set around 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points. A representative program starts at a lower temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280-300°C).

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 40 to 650.

Spectroscopic Data

Due to its instability, isolating pure this compound for comprehensive spectroscopic analysis (NMR, IR) is challenging. The primary available data is from GC-MS analysis.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion peak (M+) may be weak or absent. Key fragments include ions corresponding to the loss of a methyl group (M-15) and the trimethylsilyl group. A prominent peak is often observed at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺.

Diagram 2: Logical Relationship of Silylation and Analysis

Caption: The role of silylation in the GC-MS analysis of azelaic acid.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

-

¹H NMR: A sharp, intense singlet around 0.2-0.3 ppm corresponding to the 18 protons of the two trimethylsilyl groups. Multiplets in the region of 1.3-2.3 ppm would correspond to the methylene protons of the azelaic acid backbone.

-

¹³C NMR: A signal for the methyl carbons of the trimethylsilyl groups would appear upfield (around 0-2 ppm). Signals for the carbonyl carbons would be expected in the range of 170-180 ppm, and the methylene carbons would appear between 20-40 ppm.

-

IR Spectroscopy: A strong C=O stretching vibration for the ester group around 1740-1720 cm⁻¹. Strong Si-C and Si-O stretching bands would also be present. The broad O-H stretching band characteristic of the carboxylic acid (around 3300-2500 cm⁻¹) would be absent.

Biological Activity and Applications

There is no direct evidence or research on the specific biological signaling pathways or pharmacological activities of this compound. Its formation is an analytical tool rather than a compound intended for biological application.

The biological activity of interest lies with the parent compound, azelaic acid . Azelaic acid exhibits a range of therapeutic properties, including:

-

Anti-acne: It has antimicrobial activity against Propionibacterium acnes and normalizes the keratinization process in the follicle.

-

Anti-inflammatory: It reduces the production of pro-inflammatory cytokines.

-

Tyrosinase inhibition: It can inhibit the enzyme tyrosinase, which is involved in melanin production, making it useful for treating hyperpigmentation disorders like melasma.

The silylation to this compound is performed to enable the quantification of azelaic acid in various matrices, including pharmaceutical formulations and biological samples, to ensure proper dosage and to study its pharmacokinetic profile.

Conclusion

This compound is a key derivative for the analytical determination of azelaic acid. Its increased volatility and thermal stability make it amenable to GC-MS analysis, a powerful technique for the separation and identification of compounds in complex mixtures. The inherent instability of this compound has limited the characterization of its physical and chemical properties. The experimental protocols for its synthesis are well-established as derivatization methods for analytical chemistry. For drug development professionals, the importance of this compound lies in its role as an enabler for the accurate measurement of the active pharmaceutical ingredient, azelaic acid, in various formulations and biological systems. Future research in this area would likely focus on the development of more stable derivatives of azelaic acid for analytical purposes.

References

- 1. This compound | C15H32O4Si2 | CID 519492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azelaic acid, bis(trimethylsilyl) ester (CAS 17906-08-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. restek.com [restek.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. agilent.com [agilent.com]

An In-Depth Technical Guide to the Synthesis of Bis(trimethylsilyl) azelaate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(trimethylsilyl) azelaate, a silylated derivative of azelaic acid. This compound is primarily utilized to enhance the volatility of azelaic acid for analytical techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). This guide details the common synthetic methodologies, experimental protocols, and characterization data.

Introduction

Azelaic acid, a naturally occurring dicarboxylic acid, possesses a range of therapeutic properties, making it a valuable active ingredient in dermatology. However, its low volatility presents challenges for certain analytical methods. Derivatization to its bis(trimethylsilyl) ester, this compound, overcomes this limitation by increasing its volatility and thermal stability. The synthesis involves the replacement of the acidic protons of the carboxylic acid groups with trimethylsilyl (TMS) groups. Several silylating agents can be employed for this transformation, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a prominent and efficient choice, often used in conjunction with a catalyst such as trimethylchlorosilane (TMCS). Other silylating systems include hexamethyldisilazane (HMDS) in the presence of an acid catalyst.

Synthesis Methodologies

The primary method for the synthesis of bis(trimethylsilyl) azelaelaate is the silylation of azelaic acid. This reaction can be achieved using various silylating agents. The selection of the reagent and reaction conditions can influence the reaction efficiency and yield.

Key Silylating Agents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and volatile silylating agent that reacts readily with carboxylic acids. Its byproducts are also volatile, which simplifies purification. The reaction is often catalyzed by trimethylchlorosilane (TMCS).

-

Hexamethyldisilazane (HMDS): A less reactive but more economical silylating agent. It typically requires an acid catalyst, such as trimethylchlorosilane (TMSCl), and often higher reaction temperatures to achieve complete silylation.

-

N,O-Bis(trimethylsilyl)acetamide (BSA): Another effective silylating agent, similar in reactivity to BSTFA.

The general reaction scheme is as follows:

Where X represents the leaving group from the silylating agent.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using two common silylating systems. These protocols are representative and may require optimization based on specific laboratory conditions and desired purity.

Method 1: Silylation using BSTFA and TMCS

This method is highly efficient and is often preferred for analytical derivatization due to the volatility of the reagent and byproducts.

Materials:

-

Azelaic acid

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Trimethylchlorosilane (TMCS)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

-

Reaction vial with a screw cap and septum

-

Heating block or water bath

-

Nitrogen or argon gas for inert atmosphere

Procedure:

-

Accurately weigh approximately 10-20 mg of azelaic acid into a clean, dry reaction vial.

-

Add 200 µL of anhydrous pyridine (or another suitable solvent) to dissolve the azelaic acid. Gentle warming may be required.

-

Add 200 µL of BSTFA and 20 µL of TMCS (a 10:1 ratio of BSTFA to TMCS is common).

-

Securely cap the vial and heat the mixture at 70-80 °C for 1-2 hours in a heating block or water bath.

-

After cooling to room temperature, the reaction mixture can be directly analyzed by GC or GC-MS.

-

For isolation of the product, the volatile components (excess reagent, byproducts, and solvent) can be removed under a stream of dry nitrogen or by vacuum evaporation.

Method 2: Silylation using Hexamethyldisilazane (HMDS) and TMSCl

This method provides a more cost-effective route for larger-scale synthesis, although it may require more stringent conditions.

Materials:

-

Azelaic acid

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMSCl)

-

Anhydrous solvent (e.g., pyridine or dimethylformamide)

-

Reaction flask equipped with a condenser and magnetic stirrer

-

Heating mantle

-

Nitrogen or argon gas for inert atmosphere

Procedure:

-

To a dry reaction flask under an inert atmosphere, add azelaic acid (e.g., 1.88 g, 10 mmol).

-

Add an anhydrous solvent such as pyridine (20 mL).

-

Add HMDS (e.g., 4.2 mL, 20 mmol) and TMSCl (e.g., 2.5 mL, 20 mmol) to the suspension.

-

Heat the reaction mixture to reflux (around 100-120 °C) with stirring for 4-6 hours.

-

Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The resulting ammonium chloride precipitate can be removed by filtration.

-

The solvent and excess reagents are removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of this compound.

| Parameter | Method 1: BSTFA/TMCS | Method 2: HMDS/TMSCl |

| Silylating Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hexamethyldisilazane (HMDS) |

| Catalyst | Trimethylchlorosilane (TMCS) | Trimethylchlorosilane (TMSCl) |

| Solvent | Pyridine, Acetonitrile, Dichloromethane | Pyridine, Dimethylformamide |

| Temperature | 70-80 °C | 100-120 °C (Reflux) |

| Reaction Time | 1-2 hours | 4-6 hours |

| Typical Yield | > 95% (for GC derivatization) | 80-95% |

| Purification | Removal of volatiles | Filtration and Vacuum Distillation |

Characterization Data

The successful synthesis of this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the trimethylsilyl groups (approx. 0.2-0.3 ppm, singlet, 18H), methylene protons adjacent to the carbonyl groups (approx. 2.2-2.3 ppm, triplet, 4H), and the central methylene protons (approx. 1.2-1.6 ppm, multiplet, 10H). |

| ¹³C NMR | Resonances for the trimethylsilyl methyl carbons (approx. 0 ppm), the carbonyl carbons (approx. 173-174 ppm), and the methylene carbons of the azelaate backbone. |

| IR (Infrared) Spectroscopy | A strong C=O stretching band for the ester at approximately 1740 cm⁻¹, Si-C stretching bands around 1250 and 840 cm⁻¹, and the absence of the broad O-H stretch from the carboxylic acid starting material. |

| Mass Spectrometry (GC-MS) | A molecular ion peak (M⁺) at m/z 332, and characteristic fragment ions, including a prominent peak at m/z 73 corresponding to the (CH₃)₃Si⁺ ion. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthesis workflow and the logical relationship of the components in the silylation reaction.

Caption: General workflow for the synthesis of this compound.

Caption: Logical relationship of components in the silylation of azelaic acid.

Conclusion

The synthesis of this compound is a straightforward and essential derivatization for the analysis of azelaic acid by gas chromatography. The choice of silylating agent and reaction conditions can be tailored to the specific needs of the laboratory, whether for rapid analytical-scale derivatization or larger-scale synthesis. This guide provides the necessary details for researchers and professionals to successfully prepare and characterize this important analytical standard.

An In-depth Technical Guide to the Molecular Structure of Bis(trimethylsilyl) azelaate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of bis(trimethylsilyl) azelaate. This derivative of azelaic acid is primarily utilized in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), to enhance the volatility of the parent dicarboxylic acid. This document consolidates key molecular identifiers, physicochemical properties, and outlines a representative experimental protocol for its synthesis. Furthermore, it details available analytical data, including mass spectrometry and retention indices, and provides a foundational understanding of its spectroscopic characteristics.

Molecular Structure and Identifiers

This compound, also known by its IUPAC name bis(trimethylsilyl) nonanedioate, is the product of the derivatization of both carboxylic acid functional groups of azelaic acid with trimethylsilyl (TMS) groups.[1] This silylation process replaces the acidic protons with non-polar TMS groups, significantly increasing the molecule's volatility and thermal stability, making it amenable to GC analysis.[2][3]

A comprehensive list of its identifiers is provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | bis(trimethylsilyl) nonanedioate | |

| Synonyms | This compound, Nonanedioic acid, bis(trimethylsilyl) ester, Azelaic acid, bis(trimethylsilyl) ester | [1][2] |

| CAS Number | 17906-08-0 | |

| Molecular Formula | C15H32O4Si2 | |

| Molecular Weight | 332.58 g/mol | [1][2] |

| SMILES | C--INVALID-LINK--(C)OC(=O)CCCCCCCC(=O)O--INVALID-LINK--(C)C | [2] |

| InChI Key | UGESQDAUQLNVHU-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table. The data is primarily derived from computational models and experimental data from public databases.

| Property | Value | Source |

| Molecular Weight | 332.5832 g/mol | [4] |

| Kovats Retention Index (Standard non-polar) | 1782, 1787, 1788, 1789, 1793, 1800.9 | [1] |

| Kovats Retention Index (Semi-standard non-polar) | 1788, 1800, 1806, 1812, 1817.8, 1809 | [1] |

Synthesis and Stability

General Synthetic Approach

This compound is synthesized by the silylation of azelaic acid. This is a common derivatization technique used to protect carboxylic acid functional groups or to enhance their volatility for analysis.[2] Common silylating agents for this purpose include bis(trimethylsilyl)acetamide (BSA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and hexamethyldisilazane (HMDS).[2][5] The general reaction involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl group.

Diagram 1: General Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Representative Experimental Protocol

Materials:

-

Azelaic acid

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Reaction vial with a screw cap and septum

-

Heating block or water bath

-

Vortex mixer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Weigh approximately 1 mg of azelaic acid into a clean, dry 2 mL reaction vial.

-

Solvent Addition: Add 100 µL of anhydrous pyridine to dissolve the azelaic acid. Vortex briefly to ensure complete dissolution.

-

Silylating Agent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial.

-

Reaction: Tightly cap the vial and heat at 70-80 °C for 30-60 minutes in a heating block or water bath.

-

Cooling: After the reaction is complete, allow the vial to cool to room temperature.

-

Analysis: The resulting solution containing this compound is ready for direct injection into the GC-MS system.

Stability Considerations

Trimethylsilyl esters, including this compound, are known to be highly sensitive to moisture.[2] The presence of water can lead to the hydrolysis of the silyl ester back to the parent carboxylic acid. Therefore, it is crucial to use anhydrous solvents and reagents and to minimize exposure to atmospheric moisture during synthesis and handling. One study noted that di(trimethylsilyl) azelaate was found to be chemically unstable, degrading within a few hours.[2][4] For quantitative analysis, it is advisable to analyze the derivatized sample as soon as possible after preparation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the characterization of this compound. The derivatization to the bis(trimethylsilyl) ester allows for its separation and detection by gas chromatography.

Mass Spectrometry Fragmentation: The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. The fragmentation of trimethylsilyl derivatives of dicarboxylic acids involves classical cleavages of the TMS ether and ester groups, as well as interactions between the two terminal functional groups.[1]

Key fragment ions observed in the mass spectrum of this compound include:

-

m/z 73: A very abundant ion, characteristic of the trimethylsilyl group, [(CH₃)₃Si]⁺.

-

m/z 75: Another characteristic ion of TMS ethers and esters, [O=Si(CH₃)₂H]⁺.

-

m/z 147: A diagnostic ion for TMS derivatives containing a [OSi(CH₃)₃] group, often arising from a rearrangement.

-

[M-15]⁺: Loss of a methyl group from one of the TMS moieties.

-

[M-131]⁺: A fragment ion that can be formed through interactions between the two terminal ester groups.[1]

The mass spectrum of this compound available in the PubChem database shows prominent peaks at m/z 73, 75, 117, and 201.[1]

Diagram 2: Analytical Workflow for this compound

Caption: A simplified workflow from synthesis to analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound was not found in the reviewed literature, the expected chemical shifts can be predicted based on the known spectra of similar trimethylsilyl esters and dicarboxylic acids.

-

¹H NMR:

-

A strong singlet peak would be expected around δ 0.2-0.3 ppm, corresponding to the 18 protons of the two equivalent trimethylsilyl groups.

-

Multiplets corresponding to the methylene protons of the azelaic acid backbone would appear in the region of δ 1.2-2.4 ppm. The protons alpha to the carbonyl groups would be the most downfield.

-

-

¹³C NMR:

-

A signal for the methyl carbons of the TMS groups would be expected near δ 0 ppm.

-

Signals for the methylene carbons of the aliphatic chain would appear in the range of δ 25-35 ppm.

-

The carbonyl carbons of the ester groups would be observed in the downfield region, typically around δ 170-175 ppm.

-

-

²⁹Si NMR:

-

A single resonance would be expected, characteristic of the silicon atoms in the trimethylsilyl ester environment.

-

Applications

The primary application of this compound is as a volatile derivative for the analytical determination of azelaic acid by GC-MS.[2] Azelaic acid itself has low volatility, making its direct analysis by GC challenging. Derivatization to the bis(trimethylsilyl) ester overcomes this limitation. This is relevant in various research fields, including:

-

Metabolomics: For the detection and quantification of azelaic acid in biological samples.

-

Clinical Chemistry: In the diagnosis and monitoring of certain metabolic disorders where dicarboxylic acid levels are elevated.

-

Industrial Quality Control: For the analysis of azelaic acid in commercial products.

Conclusion

This compound is a crucial derivative for the analytical study of azelaic acid. Its synthesis via silylation is a straightforward process that significantly enhances its suitability for gas chromatography. While the compound itself is primarily a transient species for analytical purposes and exhibits moisture sensitivity, a thorough understanding of its molecular structure, properties, and analytical behavior is essential for researchers and scientists working with dicarboxylic acids. This guide provides a consolidated resource of the available technical information to support such endeavors.

References

- 1. Trimethylsilyl transfer during electron ionization mass spectral fragmentation of some omega-hydroxycarboxylic and omega-dicarboxylic acid trimethylsilyl derivatives and the effect of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Bis(trimethylsilyl) azelaate

CAS Number: 17906-08-0

This technical guide provides an in-depth overview of bis(trimethylsilyl) azelaate, a silylated derivative of azelaic acid. The document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize silylation techniques for chemical analysis and synthesis. This guide covers the fundamental properties of this compound, presented in a clear, tabular format for easy reference. While specific, detailed experimental protocols for the synthesis and application of this compound are not extensively available in public literature, this guide provides a representative experimental protocol for the synthesis of a structurally related and widely used silylating agent, N,O-Bis(trimethylsilyl)acetamide (BSA). This protocol illustrates the general principles of silylation reactions.

Core Physicochemical Data

The following table summarizes the key quantitative data for this compound, providing a concise reference for its physical and chemical properties.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 17906-08-0 | PubChem, NIST, Cheméo[1][2][3][4] |

| Molecular Formula | C15H32O4Si2 | PubChem, NIST, Cheméo[1][2][3][4] |

| Molecular Weight | 332.58 g/mol | PubChem, Cheméo[1][2] |

| IUPAC Name | bis(trimethylsilyl) nonanedioate | PubChem[1] |

| Synonyms | Azelaic acid, bis(trimethylsilyl) ester; Bis(trimethylsilyl) azelate; Nonanedioic acid, bis(trimethylsilyl) ester | NIST[3][4] |

Experimental Protocol: Synthesis of N,O-Bis(trimethylsilyl)acetamide (BSA)

Materials:

-

Acetamide

-

Trimethylchlorosilane

-

Triethylamine

-

Dimethylaniline (catalyst)

-

Imidazole (catalyst)

-

Synthesis Kettle (Reactor)

-

Vacuum pump

Procedure:

-

Reactor Setup: A synthesis kettle is charged with acetamide, triethylamine, and catalytic amounts of dimethylaniline and imidazole.

-

Reagent Ratios: The weight ratio of acetamide to triethylamine is maintained at approximately 1:3.60-3.94. The amount of dimethylaniline catalyst used is 0.1-0.5% of the weight of the acetamide, and the imidazole catalyst is used at 0.08-0.6% of the weight of the acetamide.

-

Addition of Silylating Agent: Trimethylchlorosilane is added to the reaction mixture. The weight ratio of trimethylchlorosilane to acetamide is in the range of 3.77-4.03:1.

-

Reaction Conditions: The addition of trimethylchlorosilane is controlled by adjusting the dropping speed and maintaining a specific temperature. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

-

Work-up and Purification: Upon completion of the reaction, the product, N,O-bis(trimethylsilyl)acetamide, is isolated and purified. The byproducts are typically volatile and can be removed under reduced pressure.

Illustrative Synthesis Pathway

The following diagram illustrates the general synthesis of a silylated compound, using the example of N,O-Bis(trimethylsilyl)acetamide (BSA) formation. This pathway is analogous to the silylation of dicarboxylic acids like azelaic acid.

Caption: Synthesis of N,O-Bis(trimethylsilyl)acetamide (BSA).

References

Physical properties of Bis(trimethylsilyl) azelaate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(trimethylsilyl) azelaate, a silylated derivative of azelaic acid. This compound is primarily utilized in analytical chemistry, specifically in gas chromatography (GC) applications, to enhance the volatility of the non-volatile azelaic acid. This guide summarizes the available quantitative data, outlines a general experimental protocol for its synthesis based on common derivatization procedures, and presents a visual representation of the synthetic workflow.

Core Physical and Chemical Properties

This compound, with the chemical formula C15H32O4Si2, is the product of the silylation of both carboxylic acid groups of azelaic acid. While it is a key derivative for analytical purposes, its inherent instability poses challenges for the determination of its bulk physical properties. One study notes that di(trimethylsilyl) azelate is chemically unstable and degrades within a few hours.[1] This instability is a likely reason for the limited availability of experimental data on properties such as boiling point, melting point, and density.

The table below summarizes the key computed and experimental data available for this compound.

| Property | Value | Source |

| Molecular Formula | C15H32O4Si2 | PubChem[2], NIST WebBook[3][4] |

| IUPAC Name | bis(trimethylsilyl) nonanedioate | PubChem[2] |

| Molecular Weight | 332.58 g/mol | PubChem[2], Cheméo[5] |

| Exact Mass | 332.18391257 Da | PubChem[2] |

| CAS Number | 17906-08-0 | PubChem[2], NIST WebBook[3][4] |

| Computed XLogP3-AA | 5.3 | PubChem[2] |

| Kovats Retention Index (Standard non-polar) | 1782, 1787, 1788, 1789, 1793, 1800.9 | PubChem[2] |

| Kovats Retention Index (Semi-standard non-polar) | 1788, 1800, 1806, 1807, 1809, 1812, 1817.8 | PubChem[2] |

Experimental Protocols: Synthesis of this compound

A detailed, standalone synthesis for the isolation of pure this compound is not extensively documented, likely due to its aforementioned instability. However, its formation is a common in situ derivatization procedure for the gas chromatographic analysis of azelaic acid. The following protocol is a generalized representation of this process.

Objective: To prepare this compound from azelaic acid for the purpose of gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

-

Azelaic acid

-

A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS)[6]

-

An appropriate solvent (e.g., ethanol, followed by extraction into ether or hexane)[6][7]

-

Inert gas (e.g., nitrogen) for drying[7]

Procedure:

-

Sample Preparation: A known quantity of azelaic acid is dissolved in a suitable solvent. For instance, air samples of azelaic acid have been collected on filters and subsequently extracted with ethanol.[6]

-

Derivatization: The silylating agent, such as BSTFA with TMCS, is added to the solution containing azelaic acid. The trimethylsilyl groups from the silylating agent react with the carboxylic acid groups of azelaic acid. This reaction is typically rapid, with complete conversion to the silyl esters occurring within minutes at room temperature.[6]

-

Extraction and Concentration: The resulting this compound is then extracted into a volatile, non-polar solvent like ether or hexane.[7] The solvent is subsequently evaporated under a stream of inert gas, such as nitrogen, to concentrate the sample.[7]

-

Reconstitution and Analysis: The dried residue containing this compound is redissolved in a solvent suitable for GC injection, such as hexane.[7] The sample is then immediately analyzed by GC-MS.

Characterization:

The formation of this compound is confirmed by its mass spectrum. A characteristic fragmentation pattern for trimethylsilyl esters is the observation of a peak at m/e corresponding to the molecular ion minus a methyl group (M-15). For this compound (molecular weight 332.58), a peak at m/e 317 would be expected and has been observed.[6]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via silylation of azelaic acid.

Caption: Synthesis of this compound.

It is important to note that this compound is not typically involved in biological signaling pathways. Its utility is primarily as a chemical intermediate that facilitates the analysis of azelaic acid in various matrices, including biological samples and cosmetic formulations.[7] Professionals in drug development may encounter this compound in the context of analytical method development for formulations containing azelaic acid.

References

- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H32O4Si2 | CID 519492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azelaic acid, 2TMS derivative [webbook.nist.gov]

- 4. Azelaic acid, 2TMS derivative [webbook.nist.gov]

- 5. Azelaic acid, bis(trimethylsilyl) ester (CAS 17906-08-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrum of Bis(trimethylsilyl) azelaate

This technical guide provides a comprehensive analysis of the mass spectrum of bis(trimethylsilyl) azelaate, the trimethylsilyl (TMS) derivative of azelaic acid. This document is intended for researchers, scientists, and drug development professionals who utilize gas chromatography-mass spectrometry (GC-MS) for the analysis of dicarboxylic acids.

Introduction

Azelaic acid, a naturally occurring saturated dicarboxylic acid, is of significant interest in various fields, including pharmaceuticals and polymer chemistry. Due to its low volatility, derivatization is necessary for its analysis by GC-MS.[1] Trimethylsilylation is a common derivatization technique that replaces active hydrogens on carboxyl groups with a TMS group, thereby increasing the volatility and thermal stability of the analyte.[2][3] This guide focuses on the electron ionization (EI) mass spectrum of this compound, providing key mass spectral data, a detailed experimental protocol for its preparation and analysis, and an elucidation of its fragmentation pathways.

Mass Spectral Data

The mass spectrum of this compound is characterized by a series of fragment ions that are indicative of its structure. While the molecular ion (M+) may be of low abundance or absent in EI-MS, characteristic fragments resulting from the loss of methyl groups and TMS moieties, as well as rearrangements, are consistently observed.[4]

Table 1: Prominent Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 73 | 99.99 | [Si(CH₃)₃]⁺ |

| 75 | 66.10 | [HO=Si(CH₃)₂]⁺ |

| 117 | 28.90 | [M - COOSi(CH₃)₃ - C₄H₈]⁺ |

| 201 | 43.80 | [M - C₇H₁₅O₂]⁺ |

| 317 | (low) | [M - CH₃]⁺ |

| 332 | (low/absent) | [M]⁺ |

Data sourced from PubChem CID 519492.[1]

Experimental Protocols

A detailed protocol for the derivatization of azelaic acid and subsequent GC-MS analysis is provided below. This protocol is a composite of established methods for the silylation of dicarboxylic acids.[5][6]

Derivatization of Azelaic Acid

-

Sample Preparation: Accurately weigh approximately 1 mg of azelaic acid into a 2 mL autosampler vial.

-

Solvent Addition: Add 100 µL of a suitable aprotic solvent, such as pyridine or acetonitrile, to dissolve the sample.

-

Derivatization Reagent: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) to the vial.[6]

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[6]

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: An Agilent 7890B or similar, equipped with a mass selective detector.

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating the TMS derivative.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection: 1 µL of the derivatized sample is injected in splitless mode.

-

Inlet Temperature: 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10°C/min to 300°C.

-

Hold: Hold at 300°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-600.

-

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows characteristic pathways for TMS esters of dicarboxylic acids.[8] The initial ionization event leads to the formation of a molecular ion, which is often unstable and undergoes subsequent fragmentation.

Caption: Proposed fragmentation pathway of this compound under EI-MS.

The fragmentation is initiated by the loss of a methyl radical (-•CH₃) from one of the TMS groups to form the abundant [M-15]⁺ ion at m/z 317.[8] Alpha-cleavage adjacent to the silicon atom results in the formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often the base peak in the spectrum. A common rearrangement involves the transfer of a hydrogen atom to the silyl group, followed by cleavage, to produce the ion at m/z 75, [HO=Si(CH₃)₂]⁺. Further fragmentation of the [M-15]⁺ ion can lead to the formation of other significant ions, such as m/z 201. The interactions between the two terminal TMS ester groups can also lead to characteristic rearrangement ions.[9]

References

- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. restek.com [restek.com]

- 7. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. [research.chalmers.se]

- 9. sydney.edu.au [sydney.edu.au]

An In-depth Technical Guide to Bis(trimethylsilyl) azelaate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilyl) azelaate, the trimethylsilyl ester derivative of azelaic acid, is a crucial molecule primarily synthesized to enhance the volatility of its parent compound for gas chromatography-mass spectrometry (GC-MS) analysis. This technical guide provides a comprehensive overview of its synthesis, characterization, and primary applications. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its preparation and use in a laboratory setting. While its predominant role is in analytical chemistry, this guide also touches upon the broader context of silylation in chemical and pharmaceutical research.

Introduction

Azelaic acid, a naturally occurring dicarboxylic acid, exhibits a range of biological activities and is utilized in various dermatological formulations. However, its low volatility presents a significant challenge for analytical characterization by gas chromatography (GC). To overcome this limitation, derivatization techniques are employed, with trimethylsilylation being a common and effective method. The conversion of azelaic acid to this compound significantly increases its volatility, enabling precise and reproducible analysis by GC-MS. This guide details the discovery, synthesis, and analytical applications of this important derivative.

Physicochemical Properties and Characterization

This compound is characterized by the following properties:

| Property | Value | Source |

| IUPAC Name | bis(trimethylsilyl) nonanedioate | [PubChem] |

| Chemical Formula | C₁₅H₃₂O₄Si₂ | [PubChem] |

| Molecular Weight | 332.58 g/mol | [PubChem] |

| CAS Number | 17906-08-0 | [PubChem] |

Table 1: Physicochemical Properties of this compound [1]

Analytical characterization is primarily performed using GC-MS. The mass spectrum of this compound shows characteristic fragmentation patterns that are used for its identification and quantification.

| Mass Spectrometry Data (GC-MS) | |

| Instrument | JEOL JMS-01-SG |

| Ionization | Electron Ionization (EI) |

| Top 5 Peaks (m/z) | 73 (99.99), 75 (66.10), 201 (43.80), 117 (28.90), 55 (28.20) |

Table 2: Mass Spectrometry Data for this compound [1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is achieved through the silylation of azelaic acid. The most common and efficient method involves the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent, often in the presence of a catalyst such as Trimethylchlorosilane (TMCS).

Materials and Reagents

-

Azelaic acid (C₉H₁₆O₄)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (anhydrous)

-

Nitrogen gas (for inert atmosphere)

-

Glass reaction vials with screw caps and septa

Experimental Procedure

-

Preparation of Azelaic Acid Solution: Accurately weigh approximately 1-10 mg of azelaic acid and place it into a clean, dry reaction vial.

-

Dissolution: Add 1.0 mL of anhydrous pyridine to the vial to dissolve the azelaic acid.

-

Addition of Silylating Agent: To the solution, add 0.2 mL of BSTFA and 0.1 mL of TMCS. The addition of TMCS as a catalyst enhances the reactivity of BSTFA.[2]

-

Reaction: Tightly cap the vial and heat the mixture at 60-70°C for 15-30 minutes. The reaction is rapid, and silylation is typically complete within 5 minutes.[3]

-

Cooling and Analysis: After the reaction, allow the vial to cool to room temperature. The resulting solution containing this compound is then ready for direct injection into the GC-MS system.

Reaction Scheme

The silylation of azelaic acid with BSTFA proceeds as follows:

Caption: Silylation of Azelaic Acid with BSTFA.

Experimental Workflow

The overall workflow for the preparation and analysis of this compound is depicted below.

Caption: Workflow for this compound synthesis and analysis.

Applications in Research and Drug Development

The primary application of this compound is as a volatile derivative for the quantitative analysis of azelaic acid in various matrices, including biological samples and pharmaceutical formulations.[4][5] This is particularly relevant in:

-

Metabolomics: Trimethylsilylation is a widely used derivatization technique in GC-MS-based metabolomics to analyze a broad range of metabolites, including organic acids.[6]

-

Pharmacokinetic Studies: Determining the concentration of azelaic acid in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Quality Control: In the pharmaceutical industry, this method is used for the quality control of topical formulations containing azelaic acid.

While this compound itself is not known to have direct therapeutic applications, its synthesis is an enabling step for research on the therapeutic effects of azelaic acid.

Conclusion

The synthesis of this compound via silylation with BSTFA is a robust and efficient method for the derivatization of azelaic acid. This process is indispensable for the accurate and sensitive quantification of azelaic acid by GC-MS. The detailed protocols and data presented in this guide are intended to support researchers, scientists, and drug development professionals in the application of this essential analytical technique. Further research into the applications of silylation in modifying the properties of therapeutic agents could open new avenues in drug delivery and formulation science.

References

- 1. This compound | C15H32O4Si2 | CID 519492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Bis(trimethylsilyl) azelaate: A Technical Guide to Safe Handling and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl) azelaate, also known as bis(trimethylsilyl) nonanedioate, is the trimethylsilyl ester derivative of azelaic acid. Silylation is a common chemical modification used in organic synthesis and analytical chemistry to increase the volatility, stability, and solubility of compounds in nonpolar solvents. This guide provides a comprehensive overview of the known properties, safety considerations, and handling procedures for this compound to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C15H32O4Si2 | ChemSrc |

| Molecular Weight | 332.58 g/mol | ChemSrc |

| CAS Number | 17906-08-0 | ChemSrc |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Soluble in diverse organic solvents. Reacts with water. | General knowledge of silyl esters |

Safety and Hazard Information

Due to the lack of a specific Safety Data Sheet (SDS), the following hazard information is inferred from the reactivity of the functional groups present in this compound and from general information on silylating agents.

Potential Hazards

-

Moisture Sensitivity: Silyl esters are susceptible to hydrolysis. Contact with water or moisture will likely lead to the decomposition of the compound, regenerating azelaic acid and trimethylsilanol. This reaction can be vigorous.

-

Skin and Eye Irritation: While no specific data exists for this compound, related silylating agents and dicarboxylic acids can be irritating to the skin and eyes. Direct contact should be avoided.

-

Inhalation: The volatility of this compound is not well-documented. However, inhalation of vapors or aerosols may cause respiratory tract irritation.

-

Ingestion: The toxicological effects of ingestion are unknown.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the potential for aerosol or vapor generation is high, a NIOSH-approved respirator may be necessary.

Safe Handling Procedures

-

Handle this compound in a chemical fume hood to minimize inhalation exposure.

-

Keep away from sources of moisture, including atmospheric moisture, to prevent decomposition.

-

Avoid contact with skin, eyes, and clothing.

-

Ground all equipment when handling to prevent static discharge, especially if the compound is flammable (flammability data is not available).

-

Use only non-sparking tools.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Store away from incompatible materials such as water, strong acids, strong bases, and strong oxidizing agents.

Experimental Protocols

While specific experimental protocols for the safety and handling of this compound are not published, the following general procedures for handling moisture-sensitive silylated compounds should be followed.

General Silylation Reaction Work-up

Silylation reactions are common in organic synthesis. The work-up procedure for a reaction involving this compound as a product or reagent would typically involve:

-

Quenching the reaction with a non-aqueous solvent.

-

Removal of any solid byproducts by filtration under an inert atmosphere.

-

Evaporation of the solvent under reduced pressure.

-

Purification of the product by distillation or chromatography, ensuring all equipment is dry.

Spill and Disposal Procedures

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with a dry, inert material (e.g., vermiculite, sand, or earth). Collect the absorbed material in a sealed container for disposal. Do not use water to clean up the spill.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. The compound may be considered hazardous waste.

Toxicological Information

No specific toxicological studies on this compound were found. The toxicity of dicarboxylic acids, such as azelaic acid, is generally low. However, some dicarboxylic acids can be harmful if inhaled, swallowed, or absorbed through the skin.[1] The toxicological properties of the trimethylsilyl moiety in this context are not well-characterized.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: Logical workflow for the safe handling of this compound.

References

In-Depth Technical Guide: Bis(trimethylsilyl) azelaate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(trimethylsilyl) azelaate, a common derivatizing agent used in analytical chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, predicted solubility based on the principle of "like dissolves like," and provides a detailed experimental protocol for determining precise solubility in a laboratory setting.

Core Concepts: Understanding the Solubility of Silylated Compounds

This compound is the product of the silylation of azelaic acid. This process replaces the acidic protons of the carboxylic acid groups with non-polar trimethylsilyl (TMS) groups. This chemical modification has several key consequences for the molecule's physical properties:

-

Reduced Polarity: The replacement of the polar carboxyl groups with the non-polar trimethylsilyl groups significantly decreases the overall polarity of the molecule.

-

Increased Volatility: The reduction in polarity and the elimination of hydrogen bonding capabilities make the molecule more volatile, which is advantageous for gas chromatography (GC) analysis.

-

Enhanced Thermal Stability: Silylated derivatives are generally more thermally stable than their parent compounds.

These changes in physicochemical properties directly influence the solubility of this compound.

Solubility Data

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane | High | The non-polar nature of both the solvent and the silylated ester leads to favorable van der Waals interactions. |

| Toluene | High | Similar to hexane, the aromatic, non-polar character of toluene should readily dissolve the non-polar this compound. | |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds and is a common solvent for silylation reactions. |

| Diethyl Ether | High | The ether's moderate polarity and ability to engage in weak dipole-dipole interactions make it a suitable solvent. | |

| Tetrahydrofuran (THF) | High | THF is another effective solvent for a broad spectrum of organic molecules, including silylated compounds. | |

| Acetonitrile | Moderate to High | While more polar than the other aprotic solvents listed, acetonitrile is often used in analytical chemistry and is expected to be a reasonably good solvent for this compound. | |

| Acetone | Moderate to High | Acetone's polarity is higher, but it is a good solvent for many organic compounds and should dissolve this compound to a significant extent. | |

| Polar Protic | Water | Very Low | The non-polar nature of this compound makes it immiscible with water. Furthermore, the presence of water can lead to the hydrolysis of the silyl ester bonds, reverting the compound to azelaic acid and trimethylsilanol. |

| Methanol | Low to Moderate | Protic solvents like methanol can react with silylating agents and their derivatives. While some solubility is expected, the reactivity of the solvent with the solute makes it a less ideal choice for long-term storage of the silylated compound. Silyl ethers and esters are known to be labile to mild acids and bases, and alcohols can facilitate this decomposition.[1] | |

| Ethanol | Low to Moderate | Similar to methanol, ethanol is a protic solvent and can react with the silyl ester, leading to its degradation over time. |

Experimental Protocol: Determination of Solubility

This section outlines a general experimental protocol for the quantitative determination of the solubility of this compound in a solvent of interest.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps and PTFE septa

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker, ensuring the temperature remains constant.

-

Allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any remaining solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the degradation of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

The mass of the dissolved this compound can be determined by the difference in weight.

-

Calculate the solubility in g/L or mol/L.

-

-

Chromatographic Analysis (for volatile solvents):

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the calibration standards using a suitable GC-MS or GC-FID method to generate a calibration curve.

-

Accurately dilute a known volume of the filtered saturated solution with the pure solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the GC system and determine the concentration of this compound from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all organic solvents with care, as they may be flammable and/or toxic.

-

Silylating agents and their derivatives are sensitive to moisture and may react with protic substances.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of this compound from azelaic acid, a common procedure prior to gas chromatography analysis.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Note: Analysis of Azelaic Acid as its Bis(trimethylsilyl) Derivative by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid found in various grains and is also produced by the yeast Malassezia furfur. It is utilized in topical formulations for treating skin conditions like acne and rosacea. Furthermore, azelaic acid serves as a biomarker in environmental and biological studies, for instance, as a tracer for secondary organic aerosol formation[1]. Due to its low volatility, direct analysis of azelaic acid by gas chromatography (GC) is challenging[2][3]. Derivatization is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation is a common and effective derivatization technique where active hydrogen atoms in the carboxyl groups are replaced by a trimethylsilyl (TMS) group[4]. This application note provides a detailed protocol for the analysis of azelaic acid by converting it to bis(trimethylsilyl) azelaate for subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Principle

The analysis involves a two-step process: derivatization followed by GC-MS detection. The carboxyl groups of azelaic acid are derivatized using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), to form this compound[1][5]. This derivative is significantly more volatile than the parent acid, allowing for its separation and detection by GC-MS.

The silylation reaction is as follows:

Caption: Silylation reaction of azelaic acid with BSTFA.

Experimental Protocols

Materials and Reagents

-

Azelaic Acid (≥98% purity)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]

-

Anhydrous Pyridine (as catalyst)[5]

-

Aprotic solvents (e.g., Dichloromethane, Hexane - GC grade)[5]

-

GC Vials (2 mL) with caps

-

Micropipettes and tips

-

Heating block or oven[5]

-

Vortex mixer

-

Nitrogen gas evaporator (optional)

Note: Silylating reagents like BSTFA are highly sensitive to moisture and should be handled under anhydrous conditions[4][8].

Standard Solution Preparation

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of azelaic acid and dissolve it in 10 mL of a suitable solvent (e.g., methanol or aprotic solvent if preparing for immediate derivatization).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. A typical concentration range could be from 0.5 µg/mL to 100 µg/mL.

-

Internal Standard (IS): Prepare a stock solution of the internal standard (e.g., 1 mg/mL in hexane). Add a fixed amount of IS to each standard and sample to correct for variations in derivatization and injection volume[2][7].

Sample Preparation and Derivatization

The following is a general protocol. The extraction procedure may need to be optimized based on the sample matrix.

-

Extraction: For solid or semi-solid samples (e.g., skin creams), an appropriate extraction method should be employed to isolate the azelaic acid. For liquid samples (e.g., plasma), protein precipitation followed by liquid-liquid extraction may be necessary[9].

-

Drying: Transfer a known volume or weight of the sample extract or standard solution to a GC vial. If the sample is in a protic solvent like methanol, evaporate it to complete dryness under a gentle stream of nitrogen gas, as protic solvents will react with the silylating agent[5].

-

Reconstitution: Dissolve the dried residue in an aprotic solvent (e.g., 100 µL of dichloromethane)[5].

-

Derivatization:

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Important Consideration: The this compound derivative can be unstable and may degrade within a few hours[2]. Therefore, samples should be analyzed as soon as possible after derivatization. Storing derivatized samples in a freezer may help extend their lifespan[5].

GC-MS Analysis Workflow

The overall workflow from sample preparation to data analysis is illustrated below.

Caption: Experimental workflow for GC-MS analysis of azelaic acid.

Data Presentation

GC-MS Parameters

Quantitative data relies on consistent and optimized instrument parameters. The following table summarizes a typical set of GC-MS conditions for the analysis of silylated organic acids.

| Parameter | Typical Value | Reference(s) |

| Gas Chromatograph | ||

| GC Column | ZB-1701 or Rtx®-2330 polar capillary column (e.g., 30 m x 0.25 mm ID, 0.15-0.25 µm film thickness) | [6][9][10] |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | [6][9] |

| Injector Temperature | 260-270°C | [6][9] |

| Injection Mode | Splitless (1 µL) | [6] |

| Oven Program | Initial 120°C for 0.5 min, ramp at 5°C/min to 200°C, hold for 15 min. (Program must be optimized) | [9] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | [10] |

| Ion Source Temperature | 160-250°C | [6][9] |

| Mass Scan Range | 50-550 amu | [9] |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | [7] |

Mass Spectral Data

This compound (C₁₅H₃₂O₄Si₂, MW: 332.6 g/mol ) produces a characteristic fragmentation pattern under EI[11][12]. Key ions can be used for identification and for quantification in SIM mode.

| m/z (mass-to-charge) | Ion Identity/Description | Relative Abundance | Reference(s) |

| 73 | [Si(CH₃)₃]⁺, Trimethylsilyl ion (base peak) | High | [11] |

| 75 | [HO=Si(CH₃)₂]⁺ | High | [11] |

| 147 | [(CH₃)₃Si-O=C-O-Si(CH₃)₂]⁺, characteristic fragment for TMS dicarboxylic acids | Moderate | [7] |

| 201 | Fragment ion | Moderate | [11] |

| 317 | [M-CH₃]⁺, Loss of a methyl group | Low | - |

Quantitative Analysis

A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. The concentration of azelaic acid in unknown samples is then determined from this curve.

| Sample ID | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) | Concentration (µg/mL) |

| Standard 1 (1 µg/mL) | e.g., 15.2 | Value | Value | Calculated | 1.0 |

| Standard 2 (5 µg/mL) | e.g., 15.2 | Value | Value | Calculated | 5.0 |

| ... | ... | ... | ... | ... | ... |

| Unknown Sample 1 | e.g., 15.2 | Value | Value | Calculated | Calculated from curve |

| Unknown Sample 2 | e.g., 15.2 | Value | Value | Calculated | Calculated from curve |

Methods for similar derivatized dicarboxylic acids have shown good linearity (R² > 0.99) and low limits of detection (LOD) and quantification (LOQ)[3][13].

The derivatization of azelaic acid to this compound enables its sensitive and reliable analysis by GC-MS. This method is applicable across various fields, including pharmaceutical quality control, clinical diagnostics, and environmental monitoring. Key considerations for successful analysis include maintaining anhydrous conditions during derivatization and analyzing the samples promptly due to the potential instability of the TMS derivative[2][8]. The provided protocol offers a robust framework that can be adapted and validated for specific sample matrices and research needs.

References

- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lmaleidykla.lt [lmaleidykla.lt]

- 5. web.gps.caltech.edu [web.gps.caltech.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C15H32O4Si2 | CID 519492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Azelaic acid, 2TMS derivative [webbook.nist.gov]

- 13. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

Derivatization of dicarboxylic acids with Bis(trimethylsilyl) azelaate

Application Note: Derivatization of Azelaic Acid for GC-MS Analysis

Abstract

Dicarboxylic acids, such as azelaic acid, are typically non-volatile, making direct analysis by gas chromatography (GC) challenging.[1] Derivatization is a critical sample preparation step that converts these polar, high-boiling-point analytes into more volatile and thermally stable compounds suitable for GC analysis.[2] This application note details a robust protocol for the silylation of azelaic acid to form bis(trimethylsilyl) azelaate, facilitating sensitive and reproducible quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Azelaic acid (Nonanedioic acid) is a naturally occurring C9 dicarboxylic acid found in various biological and environmental samples.[1] Its analysis is crucial in clinical diagnostics for identifying certain metabolic disorders and in environmental science as a tracer for atmospheric processes.[3][4] The polar nature of its two carboxylic acid groups results in poor volatility and peak shape during GC analysis.[1][5]

Silylation is a widely used derivatization technique where active hydrogens in carboxyl (-COOH) and hydroxyl (-OH) groups are replaced by a trimethylsilyl (TMS) group.[6] This process effectively masks the polar functional groups, thereby decreasing the boiling point and increasing the thermal stability of the analyte.[6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silylating reagent that reacts rapidly to form TMS esters, making it a reagent of choice for the analysis of dicarboxylic acids.[3][7]

This protocol provides a detailed methodology for the derivatization of azelaic acid using BSTFA, followed by analysis using GC-MS.

Experimental Protocol

Reagents and Materials

-

Azelaic Acid Standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst.[5][8]

-

Solvent (Pyridine or Acetonitrile, anhydrous)

-

Internal Standard (e.g., Nonane or a deuterated dicarboxylic acid)

-

Anhydrous Sodium Sulfate

-

Hexane

-

Reaction Vials (2 mL, with PTFE-lined caps)

-

Heating block or oven

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable non-polar capillary column (e.g., 5% phenylmethylpolysiloxane).[7]

Sample Preparation & Derivatization Procedure

-

Sample Preparation : For biological samples like plasma or urine, a liquid-liquid extraction is often required to isolate the organic acids.[9] For solid samples, an appropriate extraction solvent should be used. The final extract should be evaporated to complete dryness under a gentle stream of nitrogen before proceeding.

-

Reconstitution : Reconstitute the dried extract or weigh 1-10 mg of the azelaic acid standard directly into a clean, dry 2 mL reaction vial.

-

Reagent Addition : Add 100 µL of an appropriate solvent (e.g., pyridine) and the internal standard solution to the vial. Vortex briefly to dissolve the sample.

-

Silylation : Add 50-100 µL of BSTFA (with 1% TMCS, if needed for less reactive compounds) to the sample solution.[5] A molar excess of the silylating reagent (at least 2:1) is recommended to ensure complete derivatization.

-

Reaction : Tightly cap the vial and vortex for 10-20 seconds. Heat the vial at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[5]

-

Cooling : Allow the vial to cool to room temperature.

-

Analysis : The derivatized sample, now containing this compound, is ready for injection into the GC-MS system.

Data Presentation

The following tables summarize typical experimental parameters for the derivatization and analysis of azelaic acid.

Table 1: Derivatization Reaction Conditions

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Silylating Agent | BSTFA w/ 1% TMCS | BSTFA is highly effective for dicarboxylic acids; TMCS acts as a catalyst.[3][10] |

| Solvent | Pyridine / Acetonitrile | Common solvents for silylation reactions. |

| Temperature | 60 - 70 °C | Ensures complete and rapid derivatization.[5] |

| Time | 30 - 60 min | Sufficient time for the reaction to complete for most dicarboxylic acids.[5] |

| Reagent Ratio | >2:1 (Reagent:Analyte) | Molar excess drives the reaction to completion. |

Table 2: GC-MS Analytical Parameters

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| GC Column | 5% Phenylmethylpolysiloxane | Standard non-polar column for separation of derivatized acids.[7] |

| Injector Temp. | 270 °C | Ensures rapid volatilization of the derivatized analyte.[11] |

| Oven Program | Initial 140°C, ramp 4°C/min to 225°C | Optimized temperature program for separating dicarboxylic acids.[11] |

| Detector Temp. | 300 °C (FID) / MS Transfer Line ~280°C | Prevents condensation of analytes.[11] |

| Ionization Mode | Electron Impact (EI) | Standard ionization for creating reproducible fragmentation patterns. |

| Detection Mode | SCAN or Selected Ion Monitoring (SIM) | SCAN for identification, SIM for improved quantitation sensitivity. |

Mandatory Visualization

The overall workflow for the analysis of azelaic acid, from sample collection to data analysis, is depicted below.

Caption: Workflow for silylation-based GC-MS analysis of azelaic acid.

Conclusion

The silylation of azelaic acid with BSTFA is a reliable and efficient method for preparing samples for GC-MS analysis. This derivatization to this compound significantly improves the chromatographic performance, allowing for accurate and sensitive quantification. The protocol described herein can be adapted for a range of dicarboxylic acids in various matrices, making it a valuable tool for researchers in clinical and environmental laboratories.

References

- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Derivatization techniques for free fatty acids by GC [restek.com]

- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]

- 10. gcms.cz [gcms.cz]

- 11. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bis(trimethylsilyl) azelaate in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid, a nine-carbon dicarboxylic acid, is a molecule of significant interest in various fields of metabolomics, from plant pathology to clinical research. In plants, it acts as a signaling molecule involved in systemic acquired resistance (SAR), a form of broad-spectrum defense against pathogens. In clinical and pharmaceutical research, azelaic acid and its derivatives are investigated for their therapeutic properties.